molecular formula C19H19ClFN3O3S2 B2955242 4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851803-01-5

4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2955242
CAS No.: 851803-01-5
M. Wt: 455.95
InChI Key: BCGJKAQVQUHUBJ-UHFFFAOYSA-N
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Description

4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-fluorobenzyl group, an imidazole ring, and a benzenesulfonamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized to form the imidazole ring under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups in the benzyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 4-chlorobenzotrifluoride
  • 2-chloro-6-fluorobenzyl alcohol

Uniqueness

Compared to similar compounds, 4-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S2/c1-23(2)29(26,27)14-8-6-13(7-9-14)18(25)24-11-10-22-19(24)28-12-15-16(20)4-3-5-17(15)21/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGJKAQVQUHUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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